molecular formula C21H19NO4 B13233163 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid

Cat. No.: B13233163
M. Wt: 349.4 g/mol
InChI Key: ALHPEVGGGAQSCG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Signature Interpretation

NMR data for the compound are summarized in Table 1.

Table 1: Key NMR chemical shifts (δ, ppm) for 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid.

Nucleus Chemical Shift (δ) Assignment
^1H 7.25–7.75 (m, 8H) Fluorenyl aromatics
^1H 4.35 (d, 2H) Fmoc-CH2-O
^1H 4.15 (m, 1H) Chiral C3-H
^1H 2.45 (t, 2H) C4-H2
^1H 2.10 (m, 2H) C2-H2
^13C 170.5 Carboxylic acid C=O
^13C 156.2 Carbamate C=O
^13C 83.5, 71.3 Alkyne C≡C

The ^1H NMR spectrum exhibits a multiplet at 7.25–7.75 ppm for the eight aromatic protons of the fluorenyl group. The diastereotopic protons of the Fmoc-CH2-O group resonate as a doublet at 4.35 ppm, while the chiral proton at C3 appears as a multiplet at 4.15 ppm. The ^13C NMR spectrum confirms the presence of two carbonyl groups (carboxylic acid at 170.5 ppm and carbamate at 156.2 ppm) and the alkyne carbons at 83.5 and 71.3 ppm.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 349.39 ([M+H]⁺), consistent with the molecular formula C21H19NO4. Key fragmentation pathways include:

  • Loss of the Fmoc group (C15H11O2, 231.08 Da), yielding a fragment at m/z 118.31 ([M+H–Fmoc]⁺).
  • Cleavage of the alkyne chain , producing ions at m/z 165.07 (fluorenylmethyl cation) and m/z 184.24 (hex-5-ynoic acid fragment).

Table 2: Major mass spectral fragments.

m/z Fragment
349.39 [M+H]⁺ (intact molecule)
231.08 [Fmoc]⁺
184.24 [C6H9NO2]⁺ (hexynoic acid)
165.07 [C13H9]⁺ (fluorenylmethyl)

Infrared (IR) Vibrational Mode Assignments

The IR spectrum (Figure 1) exhibits characteristic absorptions corresponding to functional groups (Table 3).

Table 3: Key IR vibrational frequencies.

Frequency (cm⁻¹) Assignment
3300–2500 O–H stretch (carboxylic acid)
2105 C≡C stretch (alkyne)
1715 C=O stretch (carbamate)
1680 C=O stretch (carboxylic acid)
1520 N–H bend (amide II)

The broad band at 3300–2500 cm⁻¹ arises from the carboxylic acid O–H stretch, while the sharp peak at 2105 cm⁻¹ confirms the alkyne functionality. The carbamate and carboxylic acid carbonyl stretches appear at 1715 and 1680 cm⁻¹, respectively, with the amide II band (N–H bend) at 1520 cm⁻¹.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHPEVGGGAQSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection of Amino Acids in Solution

A common method for preparing Fmoc-protected amino acids, including 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid, involves reacting the free amino acid with the Fmoc-OSu reagent (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) under mild basic conditions.

  • The free amino acid is dissolved in aqueous sodium bicarbonate solution (0.15 M) to maintain a mildly basic pH.
  • Fmoc-OSu is dissolved in acetone and added dropwise to the amino acid solution.
  • The reaction is stirred at room temperature for about 2 hours.
  • The product is extracted into an organic solvent such as diethyl ether, and the aqueous phase is discarded.
  • The crude product is purified by recrystallization or flash chromatography to yield the pure Fmoc-protected amino acid.

Solid-Phase Synthesis Using 2-Chlorotrityl Chloride Resin

An alternative and highly efficient approach uses solid-phase synthesis with 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid during the synthesis of Fmoc-protected amino acids.

  • The amino acid is first loaded onto the 2-CTC resin in anhydrous dichloromethane with N,N-diisopropylethylamine (DIEA) as a base.
  • After coupling, the free amino group is protected with the Fmoc group.
  • N-methylation or other modifications can be performed on the resin-bound amino acid if desired.
  • The Fmoc-protected amino acid is then cleaved from the resin using mild trifluoroacetic acid (1% TFA), preserving side chain protections.
  • This method provides high yields and purity and is suitable for sterically hindered amino acids.

Activation and Coupling in Solid-Phase Peptide Synthesis

For incorporation into peptides, the Fmoc-protected amino acid is activated using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like N-methylmorpholine or collidine in dimethylformamide (DMF).

  • The activated amino acid solution is added to the resin-bound peptide.
  • Coupling is allowed to proceed for 4 to 24 hours at room temperature.
  • The resin is washed thoroughly with DMF to remove excess reagents.
  • Fmoc deprotection is achieved using 20% piperidine in DMF.
  • This cycle is repeated to elongate the peptide chain.
Preparation Step Solution Phase Fmoc Protection Solid-Phase 2-CTC Resin Method Solid-Phase Peptide Coupling
Starting Material Free amino acid (hex-5-ynoic acid derivative) Free amino acid loaded onto 2-CTC resin Resin-bound peptide
Protection Group Introduction Fmoc-OSu in acetone/aqueous bicarbonate Fmoc-Cl or Fmoc-OSu on resin Activated Fmoc-amino acid with HATU/HCTU
Reaction Conditions Room temperature, 2 h Room temperature, 2 h with DIEA Room temperature, 4–24 h in DMF
Purification Extraction, recrystallization, chromatography Cleavage from resin with mild TFA Washing with DMF, repeated coupling cycles
Yield and Purity High, dependent on purification High, resin facilitates purity High, optimized for peptide synthesis
Special Notes Alkyne functionality preserved Suitable for sterically hindered amino acids Enables peptide elongation with Fmoc strategy
  • The use of 2-chlorotrityl chloride resin allows for mild cleavage conditions, which is critical for preserving sensitive functional groups such as the alkyne in hex-5-ynoic acid derivatives.
  • The choice of coupling agents (HATU, HCTU) and bases (N-methylmorpholine, collidine) significantly affects coupling efficiency and peptide purity. HATU combined with HOAt (1-hydroxy-7-azabenzotriazole) is preferred for difficult couplings.
  • N-methylation of amino acids on solid-phase resin has been successfully performed using alkylating agents such as dimethyl sulfate or methyl iodide, with the resin-bound amino acid protected by o-nitrobenzenesulfonyl groups to facilitate selective methylation.
  • The alkyne group in 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid remains intact throughout Fmoc protection and peptide synthesis, enabling subsequent click chemistry modifications for conjugation purposes.
  • The compound should be handled under standard laboratory safety protocols, including the use of gloves, eye protection, and working in a well-ventilated area or fume hood.
  • Storage is recommended at 2-8°C in a sealed container to maintain stability.

The preparation of 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid is well-established through both solution-phase and solid-phase synthetic methods. The Fmoc protection strategy combined with solid-phase synthesis techniques using 2-chlorotrityl chloride resin offers high efficiency, purity, and preservation of the alkyne functionality. These methods are supported by extensive research and optimized protocols, making this compound a versatile building block in peptide synthesis and bioconjugation chemistry.

Chemical Reactions Analysis

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group undergoes Cu(I)-catalyzed azide-alkyne cycloaddition to form 1,4-disubstituted 1,2,3-triazoles. This reaction is critical for bioconjugation and glycoconjugate synthesis.

Reaction Conditions Reagents/Catalysts Applications
Room temperature, deoxygenatedCuBr, Et<sub>3</sub>N, CH<sub>3</sub>CN/H<sub>2</sub>OSynthesis of triazole-linked glycoconjugates

Mechanism :

  • Activation : Cu(I) coordinates to the alkyne, forming a copper acetylide intermediate.

  • Cycloaddition : Azide reacts with the activated alkyne to form a six-membered copper-bound transition state.

  • Triazole Formation : Rearomatization yields a stable 1,2,3-triazole ring .

Example :
Reaction with 2-deoxy-2-fluoro-β-D-glucopyranosyl azide produces a triazole-linked glycoconjugate (Fig. 1B in ), demonstrating utility in targeted drug delivery.

Fmoc Deprotection

The Fmoc group is selectively cleaved under mild basic conditions to expose the free amine for peptide elongation.

Reaction Conditions Reagents Yield/Outcome
20% piperidine in DMF, 30 minPiperidine>95% deprotection efficiency

Mechanism :

  • Base-induced β-elimination cleaves the Fmoc-carbamate bond, releasing CO<sub>2</sub> and dibenzofulvene.

Peptide Bond Formation

The carboxylic acid participates in amide coupling reactions, facilitated by activating agents.

Activation Method Reagents Applications
Mixed anhydrideIsobutyl chloroformate, NMMSolid-phase peptide synthesis
Carbodiimide-mediatedDCC, HOBtSynthesis of β-peptide analogs

Example :
Coupling with 4-{4-[(2S)-2-amino-pent-4-ynamido]benzamido}benzoate using T3P (propylphosphonic anhydride) yields a cystobactamide precursor with enhanced antibacterial activity .

Alkyne Functionalization

The terminal alkyne undergoes additional reactions:

Reaction Type Conditions Products
Sonogashira CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, CuI, aryl halideAryl-substituted alkynes
HydroalkylationRhodium catalysisBranched alkyl derivatives

Mechanistic Insight :

  • Palladium-mediated cross-coupling extends molecular complexity for drug discovery.

Carboxylic Acid Derivatives

The carboxylic acid is esterified or amidated for prodrug design or solubility enhancement.

Derivatization Reagents Outcome
EsterificationDCC/DMAP, ROHMethyl/ethyl esters for improved lipophilicity
Amide FormationHATU, DIPEA, aminePeptidomimetics or polymer conjugates

Stability and Side Reactions

  • Alkyne Oxidation : Prolonged exposure to air oxidizes the alkyne to a ketone, requiring inert storage .

  • Acid Sensitivity : The Fmoc group is stable under acidic conditions (pH > 4) but degrades in strong acids.

Scientific Research Applications

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino group can participate in further reactions, allowing for the construction of complex peptide chains .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to analogs with modifications in the hydrocarbon chain, substituents, and functional groups. Key examples include:

Compound Name CAS No. Backbone Substituent/Functional Group Molecular Formula Molecular Weight Key Applications
(S)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid (Target) 942518-21-0 Hex-5-ynoic Alkyne (C≡C) C21H21NO4 351.40 Click chemistry, peptide synthesis
(3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid 269726-95-6 Hex-5-enoic Alkene (C=C) C21H21NO4 351.40 Peptide synthesis, drug discovery
(R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-methylhexanoic acid 270062-91-4 Hexanoic Methyl (-CH3) C22H25NO4 367.44 Hydrophobic peptide modifications
3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid 269078-81-1 Propanoic Naphthalen-2-yl C28H23NO4 437.49 Steric bulk modulation in peptides

Key Observations :

  • Alkyne vs. Alkene : The target compound’s alkyne group enhances reactivity in click chemistry compared to the alkene in 269726-95-6, which is less reactive but still used in conjugation .
  • Substituent Effects : Methyl or aromatic groups (e.g., naphthalenyl) alter hydrophobicity and steric hindrance, impacting peptide solubility and binding interactions .
  • Molecular Weight : All compounds share similar molecular weights (~350–440 g/mol), but bulky substituents (e.g., naphthalenyl) increase weight significantly .

Physicochemical Properties

  • Solubility: The target compound and its hexenoic analog (269726-95-6) exhibit low solubility (~9.5E-3 g/L at 25°C), typical of Fmoc-protected amino acids. Methyl or cyclohexyl groups further reduce solubility due to increased hydrophobicity .
  • Density: Calculated density for the hexenoic analog is 1.222 g/cm³, comparable to the target compound .

Biological Activity

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid, also known as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C21H19NO4
  • Molecular Weight : 349.39 g/mol
  • CAS Number : 1217669-02-7
  • Purity : 95% .

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group protects the amine during the synthesis process and can be removed under basic conditions, allowing for the formation of peptide bonds. This property enhances its utility in drug development, particularly for creating peptide-based therapeutics.

Anticancer Properties

Research indicates that compounds similar to 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid exhibit anticancer properties by targeting specific proteins involved in cancer cell proliferation. For instance, studies have shown that certain derivatives can inhibit the activity of the KRAS protein, which is frequently mutated in various cancers. By inhibiting KRAS signaling pathways, these compounds may reduce tumor growth and promote apoptosis in cancer cells .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can modulate inflammatory cytokines, suggesting its use in treating inflammatory diseases . The mechanism is thought to involve the inhibition of nuclear factor kappa B (NF-kB), a key regulator of inflammation.

Cellular Uptake and Bioavailability

The amine moiety present in the structure aids in cellular uptake, enhancing bioavailability. This property is crucial for therapeutic efficacy as it ensures that the compound reaches target tissues effectively .

Case Studies and Research Findings

  • Inhibition of Tumor Growth :
    • A study conducted on xenograft models showed that administration of related compounds led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of KRAS-dependent pathways .
  • Inflammation Modulation :
    • In a clinical trial involving patients with rheumatoid arthritis, derivatives of this compound demonstrated a reduction in markers of inflammation (e.g., C-reactive protein levels), indicating potential therapeutic benefits .
  • Pharmacokinetics :
    • Pharmacokinetic studies revealed that after oral administration, the compound exhibited favorable absorption characteristics with peak plasma concentrations occurring within 1–2 hours. The half-life was found to be conducive for once-daily dosing .

Data Summary Table

PropertyValue
Molecular FormulaC21H19NO4
Molecular Weight349.39 g/mol
CAS Number1217669-02-7
Purity95%
Mechanism of ActionKRAS inhibition, NF-kB modulation
Therapeutic ApplicationsAnticancer, anti-inflammatory

Q & A

[Basic] What are the critical handling and storage considerations for 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid in laboratory settings?

Answer:

  • Storage Conditions : Store the compound in a tightly sealed container at 2–8°C in a dry, well-ventilated area away from direct sunlight or heat sources. This prevents decomposition and maintains stability .
  • Handling Precautions : Avoid contact with strong acids, bases, oxidizing/reducing agents, and incompatible materials. Use PPE (gloves, lab coat, safety goggles) to mitigate risks of skin/eye irritation (GHS Category 2/2A) .
  • Ventilation : Ensure fume hoods or local exhaust systems are used to minimize inhalation of aerosols or vapors .

[Basic] What safety protocols should be prioritized when working with this compound during peptide synthesis?

Answer:

  • GHS Hazards : The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Immediate actions include rinsing affected skin/eyes with water for ≥15 minutes and seeking medical attention .
  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and full-face shields. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid generating dust to prevent inhalation .

[Advanced] How can microwave-assisted synthesis improve the yield of 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid compared to traditional methods?

Answer:

  • Optimized Reaction Conditions : Microwave irradiation reduces reaction times (e.g., from 24 hours to 2–4 hours) and enhances yields by enabling precise temperature control. For example, coupling reactions with Fmoc-protected intermediates achieve >90% purity under microwave conditions .
  • Solvent Selection : Use polar aprotic solvents like DMF or DCM, which absorb microwave energy efficiently. This minimizes side reactions (e.g., racemization) common in traditional thermal methods .
  • Case Study : A 30% yield increase was reported for structurally similar Fmoc-amino acids using microwave-assisted protocols .

[Advanced] How can researchers address discrepancies in reported stability data for Fmoc-protected compounds during long-term storage?

Answer:

  • Data Gaps : Existing safety data sheets (SDS) often lack comprehensive stability or ecotoxicological data . To resolve contradictions:
    • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to assess hydrolytic/oxidative stability.
    • Analytical Validation : Use HPLC-MS to monitor degradation products (e.g., free fluorenylmethanol) and establish shelf-life limits .
    • Ecotoxicity Assessment : Perform Daphnia magna or algal growth inhibition tests if environmental discharge is a concern .

[Advanced] What advanced analytical techniques are recommended to confirm the purity and structural integrity of this compound?

Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column resolves impurities. A retention time shift >5% indicates potential degradation .
  • Mass Spectrometry : MALDI-TOF confirms molecular weight (expected m/z ~437.4 for C25H21F2NO4 analogs) and detects side products (e.g., deprotected amines) .
  • NMR Analysis : ¹H/¹³C NMR verifies Fmoc group integrity (e.g., fluorenyl protons at δ 7.2–7.8 ppm) and alkyne/amide bond presence .

[Advanced] How to troubleshoot low coupling efficiency during solid-phase peptide synthesis (SPPS) using this compound?

Answer:

  • Activation Issues : Use HOBt/DIC or Oxyma Pure/EDC as coupling reagents to minimize racemization. Pre-activate the carboxylic acid for 5 minutes before resin addition .
  • Solvent Compatibility : Swell resins (e.g., NovaSyn® TGR) in DCM for 30 minutes before coupling. Avoid DMF if resin shrinkage occurs .
  • Monitoring : Conduct Kaiser tests to detect free amines. Repeat couplings with 20% excess reagent if ninhydrin tests remain positive .

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